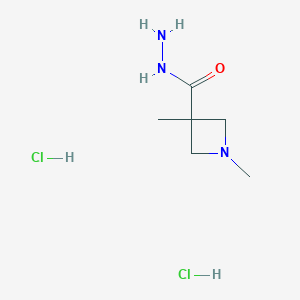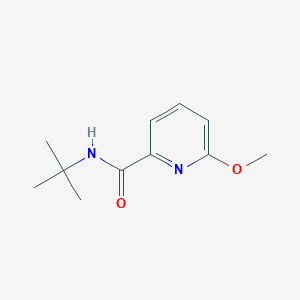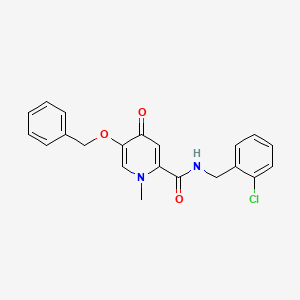
1,3-Dimethylazetidine-3-carbohydrazide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylazetidine-3-carbohydrazide;dihydrochloride is a chemical compound with the CAS Number: 2253631-39-7 . It has a molecular weight of 179.65 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1,3-dimethylazetidine-3-carbohydrazide hydrochloride . The Inchi Code for this compound is 1S/C6H13N3O.ClH/c1-6(5(10)8-7)3-9(2)4-6;/h3-4,7H2,1-2H3,(H,8,10);1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.65 . It is typically stored at room temperature and is in the form of an oil .科学的研究の応用
Chemical Structure and Synthesis Applications
Synthetic Methodologies : Research on dimethylhydrazides and related derivatives highlights their utility in organic synthesis, including the formation of azetidines and carbohydrazides. For example, a green synthetic method for 1,5‐disubstituted carbohydrazones was developed, utilizing dimethyl carbonate and hydrazine hydrate, showcasing an eco-friendly approach to synthesizing carbohydrazide derivatives without using toxic reagents (Li et al., 2006). This indicates the potential for environmentally friendly synthesis routes for related compounds like 1,3-Dimethylazetidine-3-carbohydrazide; dihydrochloride.
Structural Studies : Investigations into the molecular structure of carbohydrazide compounds have been carried out, providing insights into their molecular geometry, electronic structure, and potential for forming complex molecules. For instance, a study on the preparation and molecular structure of carbohydrazide (CHZ) detailed its crystalline form and offered quantum chemistry calculations to understand its properties better (Zhang et al., 2006). Understanding the structural aspects of similar compounds can aid in designing new molecules with desired properties.
Reactivity and Chemical Properties : The chemical reactivity of related compounds, including their participation in various organic reactions, highlights their utility in synthesizing novel materials and molecules. For example, research on dialkylhydrazides showcased their effectiveness as substrates for directed orthometalation reactions, offering a method to introduce metal atoms into organic molecules in a controlled manner (Pratt et al., 2000). This aspect could be relevant for developing catalysts or materials science applications.
Applications in Materials Science and Catalysis
Catalytic Applications : The role of azetidine and carbohydrazide derivatives in catalysis has been explored, indicating their potential in facilitating various chemical transformations. For instance, compounds featuring azetidine units have been studied for their catalytic activity in rearrangement reactions and as intermediates in synthesizing more complex molecules, which could be pertinent to the development of new catalysts or synthetic methodologies (Dejaegher et al., 2002).
Material Synthesis : Carbohydrazide derivatives have been employed in the synthesis of polymeric materials and as crosslinking agents, suggesting their utility in materials science. The environmentally friendly synthesis of carbohydrazides, for example, points to their application in creating sustainable materials (Yang Jing-ya, 2005).
Safety and Hazards
特性
IUPAC Name |
1,3-dimethylazetidine-3-carbohydrazide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-6(5(10)8-7)3-9(2)4-6;;/h3-4,7H2,1-2H3,(H,8,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFXQAXNTRZUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C)C(=O)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Dimethylamino)-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2835658.png)
![1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene](/img/structure/B2835663.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2835668.png)




![(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2835674.png)



![(2-ethoxynaphthalen-1-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2835679.png)
